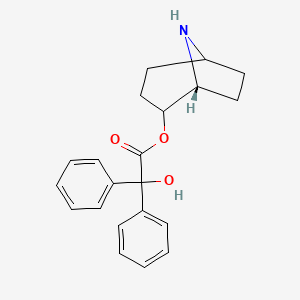
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate is a chemical compound belonging to the class of tropane alkaloids It is known for its significant pharmacological properties, particularly its anticholinergic activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tropanyl benzylate typically involves the esterification of tropine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tropanyl benzylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Oxidized derivatives of tropanyl benzylate.
Reduction: Reduced forms of the compound.
Substitution: Various substituted benzylate derivatives.
Aplicaciones Científicas De Investigación
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic applications in treating conditions like Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
(+)-2-alpha-Nortropan-2-ol, diphenylglycolate exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition leads to a decrease in cholinergic activity, which is beneficial in conditions characterized by excessive cholinergic activity, such as Parkinson’s disease. The compound’s molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and it influences various signaling pathways associated with these receptors.
Comparación Con Compuestos Similares
Atropine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Benztropine: Used in the management of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Comparison: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate is unique in its specific binding affinity and selectivity for muscarinic receptors compared to other similar compounds. While atropine and scopolamine also exhibit anticholinergic activity, tropanyl benzylate’s distinct chemical structure allows for different pharmacokinetic and pharmacodynamic profiles. Benztropine, on the other hand, shares a closer resemblance in terms of therapeutic applications but differs in its molecular interactions and receptor binding characteristics.
Propiedades
Número CAS |
64471-34-7 |
|---|---|
Fórmula molecular |
C21H23NO3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[(1R)-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-14-12-17-11-13-18(19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17?,18-,19?/m1/s1 |
Clave InChI |
NZWSUYGDDPHLDZ-JLAWEPINSA-N |
SMILES |
C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES isomérico |
C1CC2CCC([C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Sinónimos |
tropanyl benzylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















